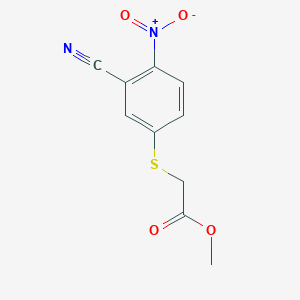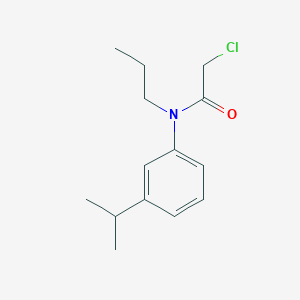
2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide, also known as NPPA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. NPPA belongs to the class of amide compounds and has been studied extensively for its therapeutic potential in various diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide is not fully understood, but it is believed to exert its pharmacological effects through the modulation of various signaling pathways. 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the production of pro-inflammatory mediators. 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in the regulation of energy homeostasis.
Biochemical and Physiological Effects:
2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has also been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide in lab experiments is its potential therapeutic benefits in various diseases. Additionally, 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide is relatively easy to synthesize, and its chemical properties are well-characterized. However, one of the limitations of using 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide in lab experiments is its potential toxicity, which needs to be carefully evaluated.
Future Directions
There are several future directions for the research on 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide. One potential direction is to investigate the molecular mechanisms underlying its anti-cancer properties. Another direction is to explore the potential therapeutic benefits of 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide in other diseases such as cardiovascular diseases and metabolic disorders. Additionally, future studies could focus on optimizing the synthesis of 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide and developing more potent analogs with improved pharmacological properties.
Synthesis Methods
The synthesis of 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide can be achieved through a multi-step reaction process. The starting material required for the synthesis is 3-propan-2-ylphenylamine, which is reacted with propionyl chloride to form N-propyl-3-propan-2-ylphenylacetamide. The resulting compound is then chlorinated to obtain 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide.
Scientific Research Applications
2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Moreover, 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-4-8-16(14(17)10-15)13-7-5-6-12(9-13)11(2)3/h5-7,9,11H,4,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUZPNRKTIRTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=CC(=C1)C(C)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416852 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2797104.png)
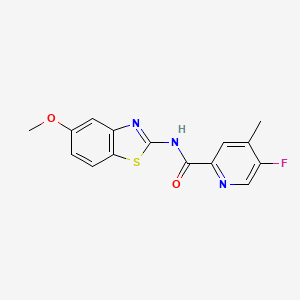
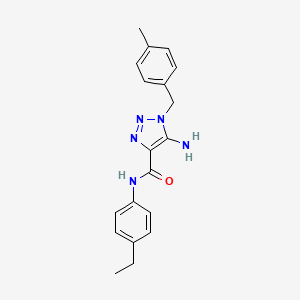
![6-((2-methoxy-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2797111.png)
![N-(4-isopropylphenyl)-2-((6-methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2797112.png)
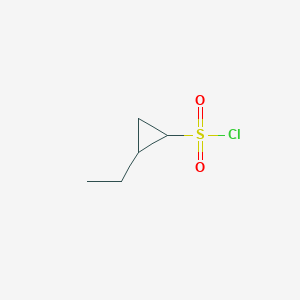
![N'-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2797117.png)
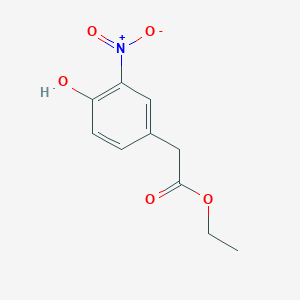
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2797119.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylthiophene-2-carboxamide](/img/structure/B2797120.png)
![4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2797122.png)
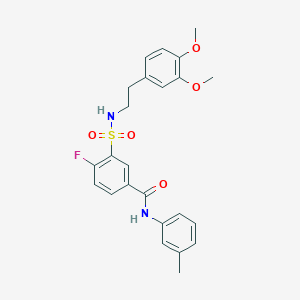
![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-3-ylmethanone](/img/structure/B2797125.png)
